molecular formula C22H19N3O4S B3000454 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-94-3

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B3000454
CAS No.: 941879-94-3
M. Wt: 421.47
InChI Key: IKVKWUBAGBOANY-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound featuring a unique structure that integrates benzamido, dihydrobenzo[b][1,4]dioxin, and cyclopenta[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which is then coupled with a benzamido group. The cyclopenta[d]thiazole ring is subsequently formed through a series of cyclization reactions. Key reagents often include benzenesulfonyl chloride and various alkyl/aryl halides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-20(13-4-2-1-3-5-13)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(12-14)29-11-10-28-16/h1-6,8,12,15H,7,9-11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKWUBAGBOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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